molecular formula C18H20N2O B149338 (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide CAS No. 134002-25-8

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Cat. No.: B149338
CAS No.: 134002-25-8
M. Wt: 280.4 g/mol
InChI Key: IVJSBKKYHVODFT-MRXNPFEDSA-N
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Description

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide typically involves the construction of the pyrrolidine ring followed by the introduction of the diphenylacetamide moiety. One common method involves the reaction of a suitable pyrrolidine precursor with diphenylacetic acid or its derivatives under amide bond-forming conditions. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, which allows for better interaction with the active sites of proteins. The diphenylacetamide moiety can contribute to the overall binding through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

    Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring and are known for their biological activities.

    Prolinol derivatives: Featuring a similar pyrrolidine ring structure, these compounds are used in various medicinal applications.

    Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their diverse pharmacological properties.

Uniqueness: (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is unique due to its specific combination of the pyrrolidine ring and the diphenylacetamide moiety, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.

Properties

IUPAC Name

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSBKKYHVODFT-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134002-25-8
Record name (S)-3-(Carbamoyldiphenylmethyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(CARBAMOYLDIPHENYLMETHYL)PYRROLIDINE,(S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BD005469
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3.0 g (0.008 mole) of 3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester in 100 ml of 90% sulfuric acid was stirred at 70° C. for 20 hr. The reaction mixture was cooled, poured over ice and basified by adding, alternately, 50% sodium hydroxide and ice. The mixture was extracted with chloroform. The chloroform extract was washed with water, dried over sodium sulfate and concentrated in vacuo. The residue was crystallized in ethyl acetate. Recrystallization from ethyl acetate-ethanol gave 1.4 g (65%) of title product, molecular ion at 281 by mass spectrometer analysis.
Name
3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

3-(R,S)-(1-Cyano-1,1-diphenylmethyl)pyrrolidine (30 g--see Preparation 7) was dissolved in 95% sulphuric acid (210 ml) and the mixture was heated, with stirring, at 85° C. for 9 hours and then at 100° C for 30 minutes. The mixture was allowed to cool to room temperature and poured onto ice (2 kg). The mixture was basified (pH 12) by addition, in portions with cooling in an ice bath, of a cold solution of sodium hydroxide (340 g) in water (500 ml). The resulting mixture was extracted with dichloromethane (3×300 ml) and the combined extracts were dried (MgSO4) and concentrated in vacuo to give the title compound as a foam, yield 16.4 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 2
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Reactant of Route 3
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 4
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 5
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Reactant of Route 6
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

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